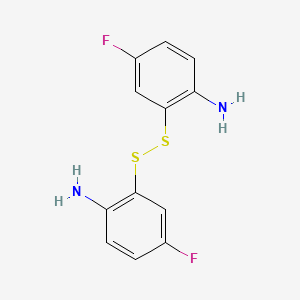

2,2'-Disulfanediylbis(4-fluoroaniline)

Description

2,2'-Disulfanediylbis(4-fluoroaniline) is a fluorinated aromatic compound characterized by two 4-fluoroaniline groups connected via a disulfide (–S–S–) bridge. This structural motif confers unique electronic and steric properties, making it relevant in materials science and synthetic chemistry. The fluorine substituents enhance electronegativity and influence intermolecular interactions, while the disulfide linkage may contribute to redox activity or dynamic bonding behavior.

Properties

IUPAC Name |

2-[(2-amino-5-fluorophenyl)disulfanyl]-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPLBZOROWJUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)SSC2=C(C=CC(=C2)F)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493848 | |

| Record name | 2,2'-Disulfanediylbis(4-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63755-07-7 | |

| Record name | 2,2'-Disulfanediylbis(4-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(4-fluoroaniline) typically involves the reaction of 4-fluoroaniline with sulfur or sulfur-containing reagents under controlled conditions. One common method involves the oxidation of 4-fluoroaniline in the presence of sulfur to form the disulfide linkage . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,2’-Disulfanediylbis(4-fluoroaniline) is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process may involve continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(4-fluoroaniline) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide linkage, yielding thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2,2’-Disulfanediylbis(4-fluoroaniline) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(4-fluoroaniline) involves its interaction with molecular targets such as enzymes and receptors. The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways. The fluorine atoms may enhance the compound’s binding affinity to specific targets, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

2,2'-Disulfanediylbis(6-chloroaniline)

- Structure : Replaces fluorine with chlorine at the 6-position of the aniline rings and retains the disulfide bridge.

- Steric Bulk: Chlorine’s larger atomic radius may increase steric hindrance, affecting molecular packing or catalytic accessibility .

2-(Difluoromethylsulphonyl)-6-fluoroaniline

- Structure : Features a difluoromethylsulfonyl (–SO₂CF₂H) group at the 2-position and a fluorine at the 6-position of the aniline ring.

- Key Differences: Functional Group: The sulfonyl (–SO₂–) group is more polar and chemically stable than the disulfide bridge, favoring applications in pharmaceuticals or agrochemicals where hydrolytic stability is critical. Fluorination Pattern: Mono-fluorination at the 6-position reduces steric and electronic effects compared to the bis-4-fluoro substitution in 2,2'-disulfanediylbis(4-fluoroaniline) .

Functional Group Variations

4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A Analog)

- Structure: Contains a central isopropylidene (–C(CH₃)₂–) bridge linking two phenol groups.

- Key Differences: Bridge Flexibility: The isopropylidene spacer allows greater conformational flexibility compared to the rigid disulfide bond. Reactivity: Phenolic –OH groups enable hydrogen bonding, unlike the amine (–NH₂) groups in 2,2'-disulfanediylbis(4-fluoroaniline), which may participate in acid-base reactions .

4,4'-Sulfonyldiphenol

- Structure: Features a sulfonyl (–SO₂–) bridge instead of disulfide, connecting two phenol groups.

- Key Differences :

- Oxidation State : The sulfonyl group is in a higher oxidation state (+6 for sulfur) compared to the disulfide (–S–S–, −1 per sulfur), influencing redox behavior.

- Applications : Sulfonyl-linked compounds are widely used in polymers (e.g., polysulfones) due to their thermal and chemical stability, whereas disulfide-containing compounds may find use in dynamic or self-healing materials .

Comparative Data Table

| Property | 2,2'-Disulfanediylbis(4-fluoroaniline) | 2,2'-Disulfanediylbis(6-chloroaniline) | 2-(Difluoromethylsulphonyl)-6-fluoroaniline | 4,4'-Sulfonyldiphenol |

|---|---|---|---|---|

| Bridge Type | Disulfide (–S–S–) | Disulfide (–S–S–) | Sulfonyl (–SO₂–) | Sulfonyl (–SO₂–) |

| Substituent(s) | 4-Fluoro | 6-Chloro | 2-Difluoromethylsulphonyl, 6-Fluoro | None (Phenol groups) |

| Electron Effects | Strongly electron-withdrawing | Moderately electron-withdrawing | Electron-withdrawing (sulfonyl + fluorine) | Electron-withdrawing |

| Potential Applications | Dynamic materials, catalysis | Not reported | Pharmaceuticals, agrochemicals | High-performance polymers |

| Stability | Susceptible to redox reactions | Likely similar to fluorinated analog | High hydrolytic stability | Thermally stable |

Research Findings and Limitations

- Synthetic Utility: The disulfide bridge in 2,2'-disulfanediylbis(4-fluoroaniline) may enable reversible bond formation under mild conditions, a property exploited in stimuli-responsive materials. In contrast, sulfonyl-linked analogs like 4,4'-sulfonyldiphenol are irreversibly stable under similar conditions .

- Data Gaps : Experimental data on solubility, toxicity, and spectroscopic profiles for 2,2'-disulfanediylbis(4-fluoroaniline) are absent in the provided evidence, necessitating further primary research.

Biological Activity

2,2'-Disulfanediylbis(4-fluoroaniline) (CAS No. 63755-07-7) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including disulfide linkages and fluorinated aniline moieties. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features two 4-fluoroaniline groups connected by a disulfide linkage. The presence of fluorine atoms enhances its lipophilicity and stability, making it a valuable candidate for various biological applications.

Antimicrobial Activity

Research has indicated that 2,2'-Disulfanediylbis(4-fluoroaniline) exhibits antimicrobial properties against various pathogens. The mechanism of action likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Summary of Antimicrobial Activity

| Activity Type | Target Organism | Observed Effect |

|---|---|---|

| Antimicrobial | Escherichia coli | Inhibition of growth |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, derivatives containing the thienyl moiety have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (non-small cell lung cancer).

Table 2: Summary of Anticancer Activity

| Activity Type | Cell Line | Observed Effect |

|---|---|---|

| Anticancer | A549 | Significant reduction in viability |

| Anticancer | MCF-7 | Induction of apoptosis |

A study reported that the incorporation of different substituents on the thienyl ring influences the compound's efficacy and selectivity against cancer cells.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, 2,2'-Disulfanediylbis(4-fluoroaniline) has shown antioxidant activity. This activity is crucial for reducing oxidative stress in cells, which can lead to various diseases.

Table 3: Summary of Antioxidant Activity

| Activity Type | Cell Line | Observed Effect |

|---|---|---|

| Antioxidant | A549 | Reduced oxidative stress |

The biological effects of 2,2'-Disulfanediylbis(4-fluoroaniline) are attributed to its interaction with molecular targets such as enzymes and receptors. The disulfide linkage can undergo redox reactions that influence cellular redox states and signaling pathways. Additionally, the fluorine atoms may enhance the compound's binding affinity to specific targets, contributing to its biological effects.

Case Studies

- Anticancer Efficacy in A549 Cells : A study demonstrated that treatment with 2,2'-Disulfanediylbis(4-fluoroaniline) resulted in a dose-dependent reduction in cell viability in A549 cells, indicating its potential as an anticancer agent.

- Antimicrobial Testing : Laboratory tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.